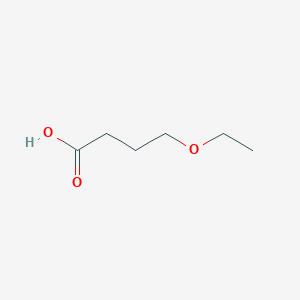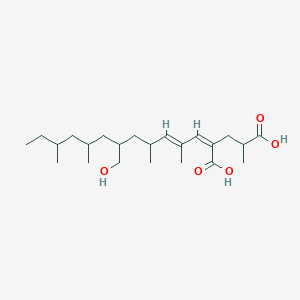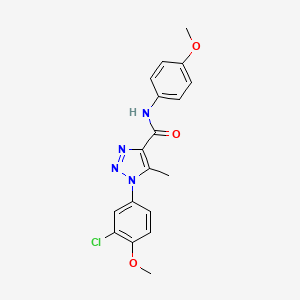![molecular formula C18H10F6N4 B2671814 9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-35-9](/img/structure/B2671814.png)
9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C18H10F6N4 and its molecular weight is 396.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine and related compounds are of significant interest in the field of medicinal chemistry due to their diverse biological activities. A study demonstrated the synthesis and evaluation of axially chiral 1,7-naphthyridine-6-carboxamide derivatives, highlighting their potential as orally active tachykinin NK(1) receptor antagonists. These compounds showed promising effects on bladder functions, indicating potential applications in treating bladder function disorders (Natsugari et al., 1999).
Another area of research involves the efficient synthesis of 1,2,4-triazolo[4,3-a][1,8]naphthyridines under solvent-free conditions using FeCl3·6H2O and microwave irradiation. This method offers an advantageous approach due to good yields, high purity, and environmentally friendly conditions, expanding the utility of these compounds in synthetic chemistry (Mogilaiah et al., 2010).
Biological Activities
The structural versatility of this compound derivatives lends them to various biological investigations. For example, studies on substituted 9-methyl-6-aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridines using chloranil have been conducted to explore their antibacterial activities. This research underscores the potential of these compounds in developing new antimicrobial agents, showing a practical application in addressing drug resistance challenges (Dharavath & Boda, 2019).
Catalytic Applications and Material Science
In the realm of material science and catalysis, the synthesis and characterization of novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers, including structures related to this compound, have been reported. These materials exhibit excellent solubility, low moisture absorption, and low dielectric constants, making them suitable for advanced electronic applications (Chung & Hsiao, 2008).
Properties
IUPAC Name |
9-(4-methylphenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4/c1-9-2-4-10(5-3-9)15-27-26-14-7-6-11-12(17(19,20)21)8-13(18(22,23)24)25-16(11)28(14)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSQDZNOZSOLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2671736.png)




![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)
![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)



